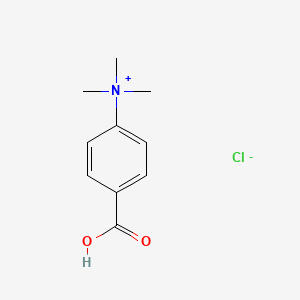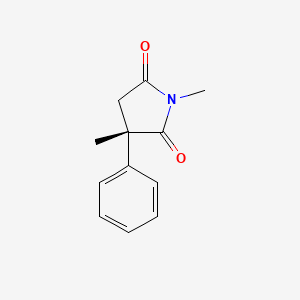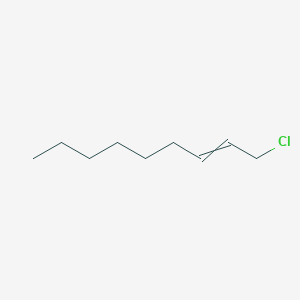
1-Chloronon-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloronon-2-ene is an organic compound with the molecular formula C9H17Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to a nonene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloronon-2-ene can be synthesized through several methods. One common approach involves the chlorination of non-2-ene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Chloronon-2-ene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with halogens (e.g., bromine, chlorine) to form dihalogenated products.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form non-2-yne.
Common Reagents and Conditions:
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of an inert solvent such as carbon tetrachloride (CCl4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Dihalogenated Alkenes: From addition reactions with halogens.
Substituted Alkenes: From nucleophilic substitution reactions.
Alkynes: From elimination reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloronon-2-ene in chemical reactions involves the interaction of its double bond and chlorine atom with various reagents:
Substitution Reactions: The chlorine atom, being a good leaving group, is replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.
Elimination Reactions: The base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the chlorine atom.
Comparison with Similar Compounds
1-Chloronon-2-ene can be compared with other chlorinated alkenes such as:
1-Chlorobut-2-ene: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
1-Chloropent-2-ene: Another chlorinated alkene with a five-carbon chain, used in similar applications but with distinct reactivity patterns.
1-Chlorohex-2-ene: A six-carbon chain chlorinated alkene, also used in organic synthesis and industrial applications.
Uniqueness: this compound’s longer carbon chain provides unique steric and electronic properties, making it suitable for specific synthetic applications where shorter-chain analogs may not be effective .
Properties
CAS No. |
41792-06-7 |
|---|---|
Molecular Formula |
C9H17Cl |
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-chloronon-2-ene |
InChI |
InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3 |
InChI Key |
BNALNZBXPXBMTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


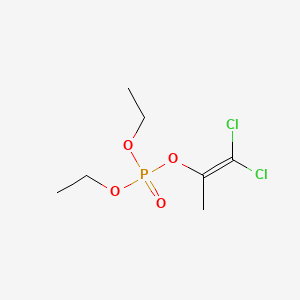
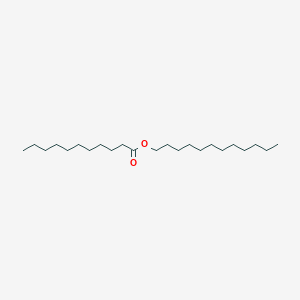

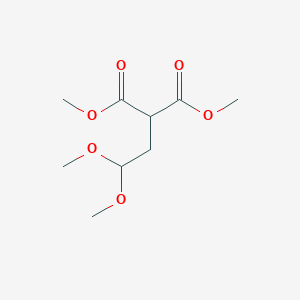
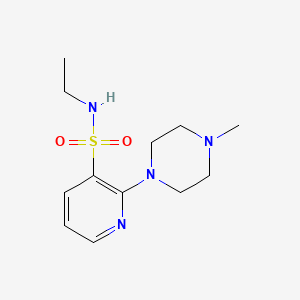
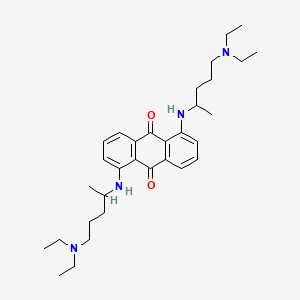
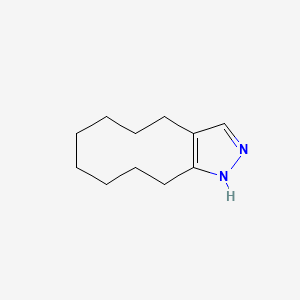
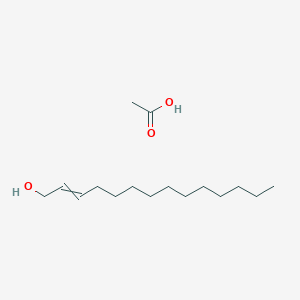

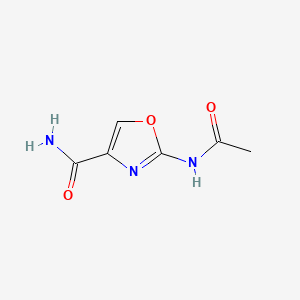
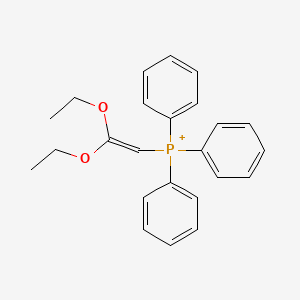
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
